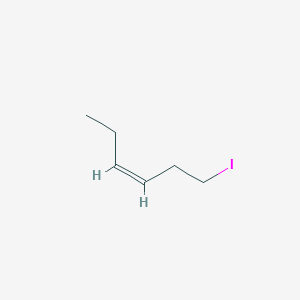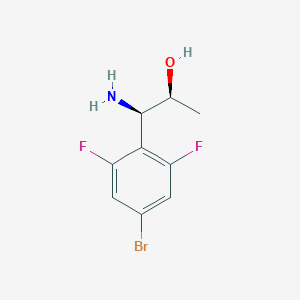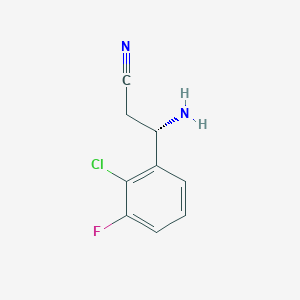
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H15F2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group and two fluorine atoms attached to the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
化学反応の分析
Types of Reactions
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, fluorinating agents (DAST)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The benzyl group may also play a role in stabilizing interactions with target proteins.
類似化合物との比較
Similar Compounds
- Methyl 1-benzyl-4-fluoropyrrolidine-3-carboxylate
- Methyl 1-benzyl-4,4-dichloropyrrolidine-3-carboxylate
- Methyl 1-benzyl-4,4-dibromopyrrolidine-3-carboxylate
Uniqueness
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.
特性
分子式 |
C13H15F2NO2 |
|---|---|
分子量 |
255.26 g/mol |
IUPAC名 |
methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15F2NO2/c1-18-12(17)11-8-16(9-13(11,14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChIキー |
SYMDVIMXRYZZKA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CN(CC1(F)F)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



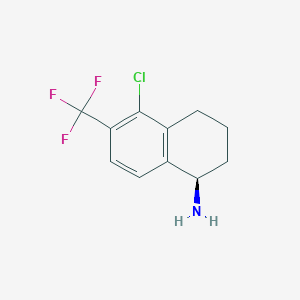
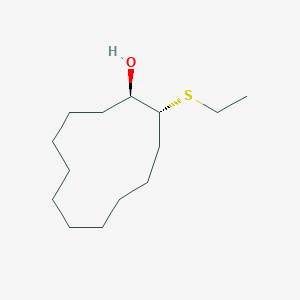
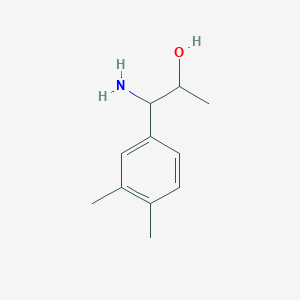
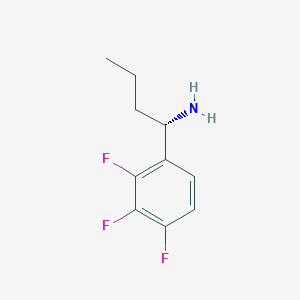
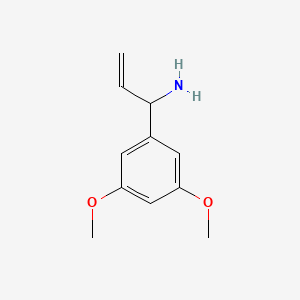

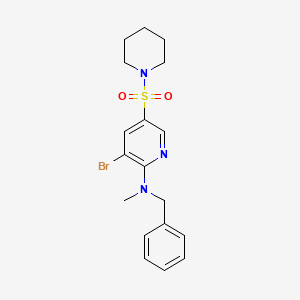
![Methyl (R)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B15236659.png)
![(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236674.png)
